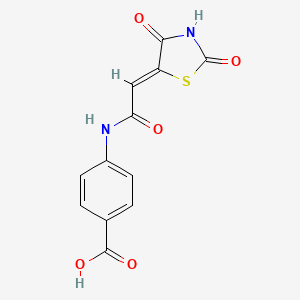

![molecular formula C22H15ClN2O3S B2613773 7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-38-5](/img/no-structure.png)

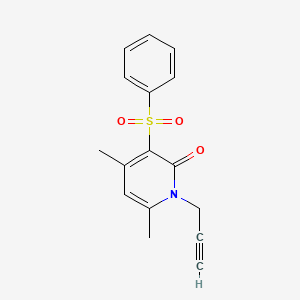

7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O3S and its molecular weight is 422.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amnesia-Reversal Activity

Research on cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, has shown their potential in reversing electroconvulsive shock (ECS) induced amnesia in mice. The studies delve into structure-activity relationships, highlighting the impact of ring size, the incorporation of heteroatoms like sulfur, and alkyl substituents on biological activity. Notably, modifications at specific positions can significantly influence the biological profiles of these compounds, with certain derivatives showing promise in cognitive improvement applications (Butler et al., 1987).

Recyclization and Chemical Transformations

The recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea showcases intriguing chemical transformations leading to complex structures. This process involves initial nucleophilic addition, ring cleavage, and subsequent ring closure, highlighting the compound's reactivity and potential for creating novel heterocyclic compounds with diverse applications (Dmitriev et al., 2011).

Cycloaddition Reactions

Studies on cycloadditions to pyrrolo[1,2-c]thiazoles reveal the compound's dual reactivity, acting as a thiocarbonyl ylide with electron-deficient alkenes and an azomethine ylide with alkynes. This behavior, partially explained by Frontier MO theory, underscores the compound's versatility in cycloaddition reactions, potentially useful in synthetic organic chemistry and the development of new materials (Sutcliffe et al., 2000).

Coordination Chemistry

Research into the coordination chemistry of Cu(I) and Zn(II) complexes with new sulfur-bearing ligands hints at the importance of these compounds in the development of coordination polymers and materials with potential electronic, catalytic, or luminescent properties. The study of such complexes offers insights into the structural requirements for effective metal coordination and the resultant properties of the complexes (Urdaneta et al., 2015).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the condensation of 2-aminothiazole with p-tolualdehyde to form a Schiff base, which is then reacted with 4-hydroxycoumarin in the presence of acetic anhydride to form the chromene ring. The resulting compound is then reacted with chloroacetyl chloride to introduce the chloro group, followed by cyclization with maleic anhydride to form the pyrrole ring. Finally, the methyl group is introduced using methyl iodide in the presence of potassium carbonate.", "Starting Materials": [ "2-aminothiazole", "p-tolualdehyde", "4-hydroxycoumarin", "acetic anhydride", "chloroacetyl chloride", "maleic anhydride", "methyl iodide", "potassium carbonate" ], "Reaction": [ "Condensation of 2-aminothiazole with p-tolualdehyde to form Schiff base", "Reaction of Schiff base with 4-hydroxycoumarin in the presence of acetic anhydride to form chromene ring", "Reaction of chromene ring with chloroacetyl chloride to introduce chloro group", "Cyclization of resulting compound with maleic anhydride to form pyrrole ring", "Introduction of methyl group using methyl iodide in the presence of potassium carbonate" ] } | |

CAS No. |

886162-38-5 |

Molecular Formula |

C22H15ClN2O3S |

Molecular Weight |

422.88 |

IUPAC Name |

7-chloro-6-methyl-1-(4-methylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C22H15ClN2O3S/c1-11-3-5-13(6-4-11)18-17-19(26)14-10-15(23)12(2)9-16(14)28-20(17)21(27)25(18)22-24-7-8-29-22/h3-10,18H,1-2H3 |

InChI Key |

SWTPNEKVZRZJDK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)